molecular formula C8H8ClNO2 B151662 Ethyl 4-chloropicolinate CAS No. 64064-56-8

Ethyl 4-chloropicolinate

Cat. No.: B151662
CAS No.: 64064-56-8
M. Wt: 185.61 g/mol
InChI Key: MXEIFGRJRCYUDJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloropicolinate is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloropicolinate can be synthesized through the esterification of 4-chloropicolinic acid. The typical synthetic route involves the reaction of 4-chloropicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thionyl chloride as a chlorinating agent. The process begins with the chlorination of picolinic acid using thionyl chloride, followed by esterification with ethanol. This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloropicolinic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol are commonly used.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloropicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloropicolinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine atom and ester group play crucial roles in its binding affinity and specificity. The compound can also participate in coordination chemistry, forming complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-chloropicolinate can be compared with other similar compounds such as:

    Ethyl 4-bromopicolinate: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and binding properties.

    Ethyl 3-chloropicolinate: The chlorine atom is at the third position, leading to different chemical behavior and applications.

    Ethyl 4-aminopicolinate: Contains an amino group instead of chlorine, resulting in different biological activities and uses.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the fourth position and ester group make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEIFGRJRCYUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515247
Record name Ethyl 4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64064-56-8
Record name Ethyl 4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloropicolinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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